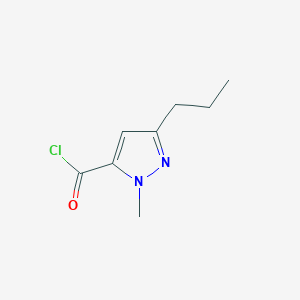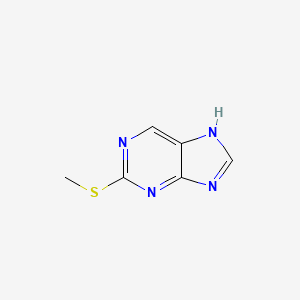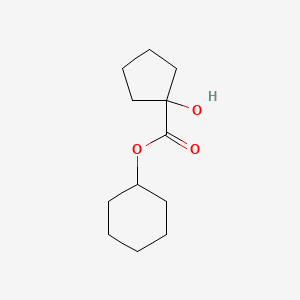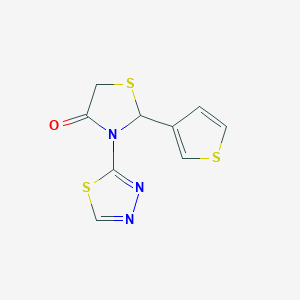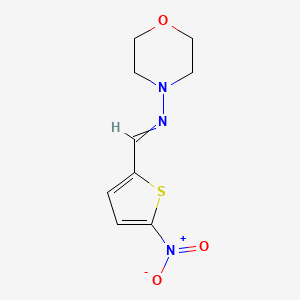![molecular formula C12H12N4O3 B14000371 N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide CAS No. 36664-11-6](/img/structure/B14000371.png)
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antimicrobial, antiprotozoal, and radiosensitizing properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-nitroimidazole with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-(2-aminoimidazol-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of nitroso or other oxidized imidazole derivatives.
科学研究应用
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Investigated as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment.
作用机制
The mechanism of action of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide involves its interaction with biological molecules. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property makes it useful as a radiosensitizer, as it can enhance the effects of radiation therapy by increasing the susceptibility of cancer cells to radiation-induced damage.
相似化合物的比较
Similar Compounds
- 2-(2-nitroimidazol-1-yl)ethanamine
- 2-methyl-5-nitroimidazole
- 1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Uniqueness
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines the nitroimidazole moiety with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
36664-11-6 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(10-4-2-1-3-5-10)13-6-8-15-9-7-14-12(15)16(18)19/h1-5,7,9H,6,8H2,(H,13,17) |
InChI 键 |
LXQYHGSIHDYUPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
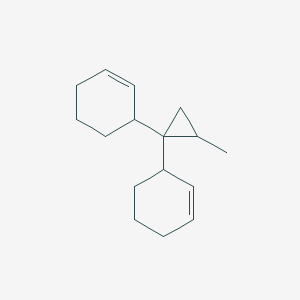
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
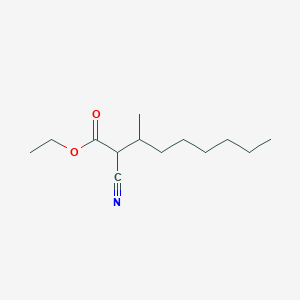
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
